molecular formula C12H15N3NaO4S B1682509 Sulfamidopyrine sodium CAS No. 129-89-5

Sulfamidopyrine sodium

Cat. No.: B1682509
CAS No.: 129-89-5
M. Wt: 320.32 g/mol
InChI Key: DQRDMIKZPYQPJH-UHFFFAOYSA-N
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Description

Sulfamidopyrine sodium, also known as 4-N-Demethylanalgin or Melaminsulfone, is a derivative of metamizole. It is a sodium salt form of sulfamidopyrine, which is a nonopioid analgesic and antipyretic compound. This compound is primarily used for research purposes and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfamidopyrine sodium can be synthesized through the reaction of metamizole with sodium hydroxide. The process involves the demethylation of metamizole to form sulfamidopyrine, followed by the addition of sodium hydroxide to produce the sodium salt form .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions

Sulfamidopyrine sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfamidopyrine sodium is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Sulfamidopyrine sodium exerts its effects by inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the normal substrate, para-aminobenzoic acid, from binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfamidopyrine sodium is unique due to its specific structure and mechanism of action. Unlike other sulfonamides, it is primarily used for research purposes and has distinct properties that make it suitable for various scientific applications .

Properties

CAS No.

129-89-5

Molecular Formula

C12H15N3NaO4S

Molecular Weight

320.32 g/mol

IUPAC Name

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methanesulfonate

InChI

InChI=1S/C12H15N3O4S.Na/c1-9-11(13-8-20(17,18)19)12(16)15(14(9)2)10-6-4-3-5-7-10;/h3-7,13H,8H2,1-2H3,(H,17,18,19);

InChI Key

DQRDMIKZPYQPJH-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)O.[Na]

Appearance

Solid powder

Key on ui other cas no.

129-89-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amizole, Melaminsulfone, Melaminsulfone Sodium Salt, Melubrin, Pyrazogin sodium, Sulfamidopyrin-Natrium, Sulfamidopyrine sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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